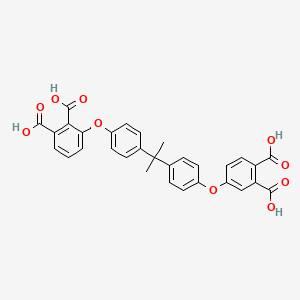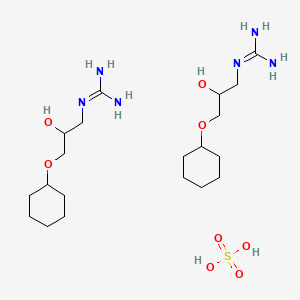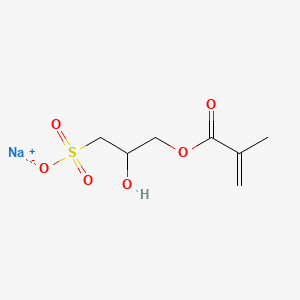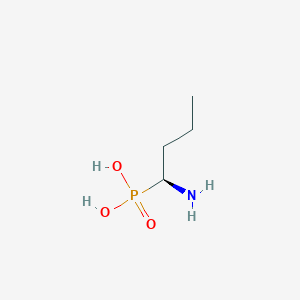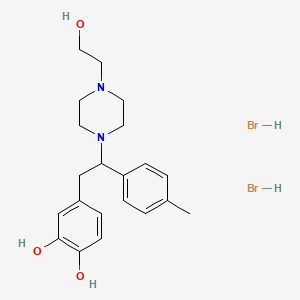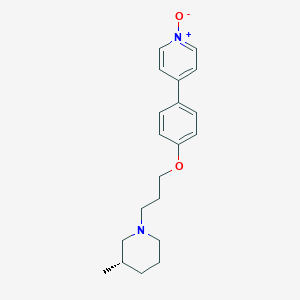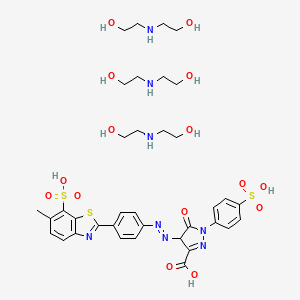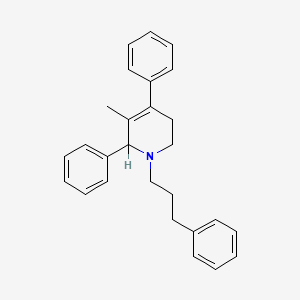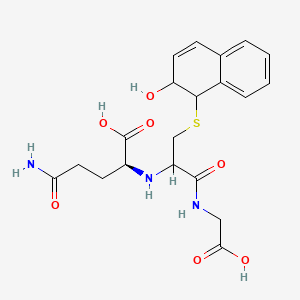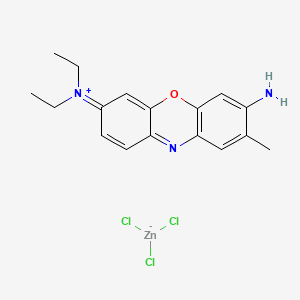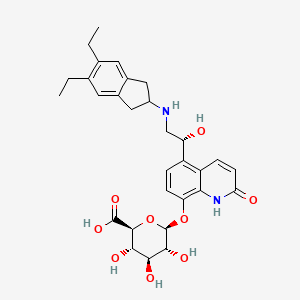
Indacaterol metabolite P37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indacaterol metabolite P37 is a significant metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing COPD symptoms . Metabolite P37 is specifically the 8-O-glucuronide conjugate of indacaterol, which is one of the most abundant metabolites found in the serum after indacaterol administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indacaterol involves multiple steps, including the formation of the quinolinone core and subsequent functionalization to introduce the diethylindan-2-ylamino group. The glucuronidation of indacaterol to form metabolite P37 occurs primarily in the liver, facilitated by uridine diphosphate-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of indacaterol and its metabolites involves large-scale chemical synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The glucuronidation step is typically carried out using liver microsomes or recombinant enzymes to ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions: Indacaterol metabolite P37 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to the parent compound, increasing its solubility and facilitating excretion .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid as a co-substrate and is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the liver .
Major Products Formed: The primary product of the glucuronidation reaction is this compound, which is more water-soluble than the parent compound and is excreted in the urine and feces .
Scientific Research Applications
Indacaterol metabolite P37 has several scientific research applications:
Pharmacokinetics and Metabolism Studies: Understanding the metabolism of indacaterol and its metabolites helps in optimizing dosing regimens and improving therapeutic efficacy.
Drug Development: Studying the metabolites of indacaterol can provide insights into the safety and efficacy of new beta-2 adrenergic agonists.
Biological Research: The role of glucuronidation in drug metabolism is a key area of research in pharmacology and toxicology.
Mechanism of Action
Indacaterol metabolite P37 exerts its effects through the same mechanism as the parent compound, indacaterol. It stimulates adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation. This action helps to alleviate symptoms of COPD by improving airflow and reducing bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds:
Formoterol: Another long-acting beta-2 adrenergic agonist used for COPD and asthma.
Salmeterol: A long-acting beta-2 agonist with a slower onset but longer duration of action compared to indacaterol.
Olodaterol: A newer long-acting beta-2 agonist with similar pharmacokinetic properties to indacaterol.
Uniqueness of Indacaterol Metabolite P37: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing. Its glucuronidation to form metabolite P37 enhances its solubility and facilitates excretion, contributing to its favorable pharmacokinetic profile .
Properties
CAS No. |
1446354-20-6 |
|---|---|
Molecular Formula |
C30H36N2O9 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)31-13-21(33)19-5-7-22(24-20(19)6-8-23(34)32-24)40-30-27(37)25(35)26(36)28(41-30)29(38)39/h5-10,18,21,25-28,30-31,33,35-37H,3-4,11-13H2,1-2H3,(H,32,34)(H,38,39)/t21-,25-,26-,27+,28-,30+/m0/s1 |
InChI Key |
QTEUXTDFPHJNHA-IQEQWHAESA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)CC |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


